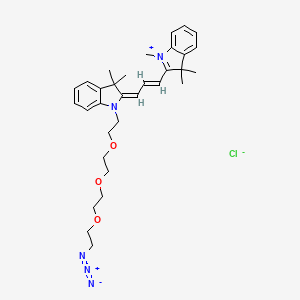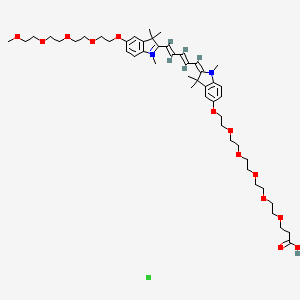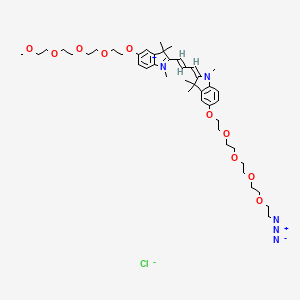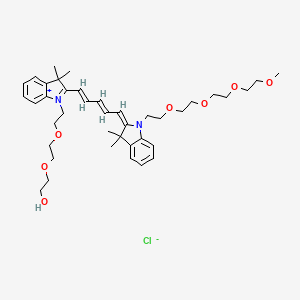
PARP10-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PARP10-IN-22 is a novel selective cell-active inhibitor of parp10
Applications De Recherche Scientifique
1. Role in Cell Proliferation and Genomic Stability
PARP10 (Poly(ADP-ribose) Polymerase Member 10) has been identified as a novel member of the PARP family. It plays a crucial role in various aspects of DNA metabolism and function, particularly in response to DNA damage, transcription, and the maintenance of genomic stability. Its overexpression can result in loss of cell viability, while down-expression leads to delayed G1 progression and cell death. PARP10's activity depends on phosphorylation by CDK2-cyclin E in vitro, suggesting its significant role in cell proliferation (Chou, Chou, & Lee, 2006).
2. Influence on Mitochondrial Function
PARP10 has been linked to mitochondrial oxidative metabolism. Its depletion increases mitochondrial oxidative capacity in various cancer cell models, suggesting a connection with metabolic processes. The decrease in mitochondrial superoxide production and increased expression of antioxidant genes upon PARP10 silencing point to its influence on cellular oxidative stress and metabolism (Márton et al., 2018).
3. Regulation of DNA Repair and Replication Stress
Research indicates that PARP10 is involved in DNA repair, particularly in the context of cancer therapy. It interacts with various DNA repair genes for survival, highlighting its role in regulating cellular responses to DNA damage. PARP10's influence on ATM recruitment during replication stress and its interactions with the CDK2-Cyclin E1 complex further elucidate its role in cellular survival and proliferation under stress conditions (Khatib et al., 2022).
4. Involvement in Tumor Progression and Metastasis
Studies on various cancer models, such as oral squamous cell carcinoma and hepatocellular carcinoma, show that PARP10 expression is correlated with cancer progression. Its depletion inhibits cancer cell proliferation, migration, invasion, and promotes apoptosis. This indicates PARP10's significant role in tumor growth and metastasis, potentially through its impact on signaling pathways like PI3K-AKT and MAPK (Zhou et al., 2022).
Propriétés
Nom du produit |
PARP10-IN-22 |
|---|---|
Formule moléculaire |
C16H13F3N2O |
Poids moléculaire |
306.2882 |
Nom IUPAC |
5-Methyl-6-(2-(trifluoromethyl)pyridin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one |
InChI |
InChI=1S/C16H13F3N2O/c1-9-11(2-3-13-12(9)5-7-21-15(13)22)10-4-6-20-14(8-10)16(17,18)19/h2-4,6,8H,5,7H2,1H3,(H,21,22) |
Clé InChI |
ORKVHLCVQDSOAL-UHFFFAOYSA-N |
SMILES |
O=C1NCCC2=C1C=CC(C3=CC(C(F)(F)F)=NC=C3)=C2C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PARP10-IN-22; PARP10 IN 22; PARP10IN22 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



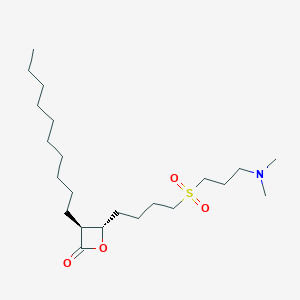
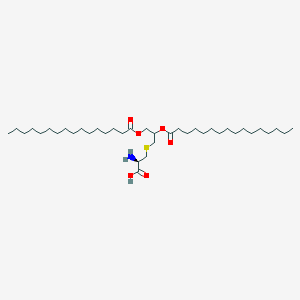
![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)

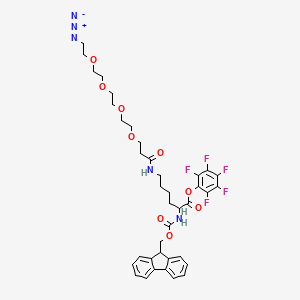
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
